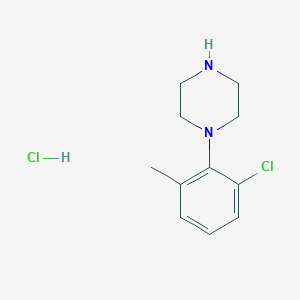

1-(2-Chloro-6-methylphenyl)piperazine hydrochloride

Description

Properties

IUPAC Name |

1-(2-chloro-6-methylphenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2.ClH/c1-9-3-2-4-10(12)11(9)14-7-5-13-6-8-14;/h2-4,13H,5-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDZXHLIRLLBBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Bis(2-chloroethyl)amine Hydrochloride and 2-Chloro-6-methylaniline

This method is adapted from closely related procedures for 1-(5-chloro-2-methylphenyl)piperazine synthesis, which can be extrapolated for the 2-chloro isomer due to structural similarity.

-

- 2-Chloro-6-methylaniline (aromatic amine)

- Bis(2-chloroethyl)amine hydrochloride (alkylating agent)

- Potassium iodide (catalyst)

- Chlorobenzene (solvent)

-

- The aromatic amine (e.g., 0.3 mol) is mixed with bis(2-chloroethyl)amine hydrochloride (0.32 mol) and potassium iodide (0.03 mol) in chlorobenzene (300 mL).

- The mixture is refluxed for 24 hours to promote nucleophilic substitution.

- After cooling, the reaction mixture is filtered, and the solvent is evaporated to yield an oily residue.

- The residue is dissolved in acetone under heating, then cooled to precipitate the solid product.

- The solid is filtered and washed to yield 1-(2-chloro-6-methylphenyl)piperazine with yields typically around 83.9%, which can be increased to 89% by adjusting reagent ratios.

| Parameter | Value |

|---|---|

| Reaction Time | 24 hours |

| Temperature | Reflux (~130°C for chlorobenzene) |

| Catalyst | Potassium iodide (0.1 eq) |

| Solvent | Chlorobenzene (300 mL) |

| Yield | 83.9% - 89% |

- Notes:

- Potassium iodide acts as a nucleophilic catalyst enhancing substitution.

- The reaction requires prolonged reflux to ensure completion.

- Purification involves recrystallization from acetone.

This method is documented in Chinese patent CN109419802 and related literature with high reproducibility and scalability.

Preparation of Hydrochloride Salt Form

After synthesis of the free base 1-(2-chloro-6-methylphenyl)piperazine, conversion to the hydrochloride salt is typically performed by acidification:

- The free base is dissolved in an appropriate solvent such as isopropanol or methanol.

- A stoichiometric amount of hydrochloric acid or hydrogen chloride gas in solvent is added.

- The solution is stirred to precipitate the hydrochloride salt.

- The solid is filtered, washed, and dried to yield 1-(2-chloro-6-methylphenyl)piperazine hydrochloride.

This salt formation step enhances compound stability and facilitates handling and storage.

Alternative Synthetic Routes and Catalysts

While the above method is predominant, alternative routes have been reported involving:

- Use of phase transfer catalysts (e.g., tetrabutyl ammonium bromide) to improve reaction rates and yields.

- Organic bases such as triethylamine or diisopropylethylamine to neutralize formed acids and drive the reaction forward.

- Solvents like acetonitrile or tetrahydrofuran (THF) under inert atmosphere to prevent side reactions.

For example, in the synthesis of related piperazine derivatives, the reaction of substituted anilines with bis(2-chloroethyl)amine hydrochloride in the presence of potassium iodide and chlorobenzene under reflux has been optimized to maximize yield and purity.

Research Findings and Analytical Data

Yield and Purity

- Yields of 1-(2-chloro-6-methylphenyl)piperazine typically range from 80% to 90% depending on reaction scale and conditions.

- Purity is confirmed by chromatographic techniques such as HPLC, with reported purities exceeding 95% after recrystallization.

- Hydrochloride salt formation further improves purity and crystallinity.

Reaction Monitoring and Characterization

- Thin Layer Chromatography (TLC) is used to monitor reaction progress.

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structural integrity of the piperazine ring and aromatic substitution.

- Melting point and Differential Scanning Calorimetry (DSC) characterize the hydrochloride salt form.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic substitution | 2-chloro-6-methylaniline + bis(2-chloroethyl)amine hydrochloride + KI, chlorobenzene, reflux 24 h | 83.9-89 | Potassium iodide catalyst; reflux |

| Work-up and isolation | Cooling, filtration, acetone recrystallization | - | Solid product obtained |

| Hydrochloride salt formation | Addition of HCl in isopropanol/methanol, precipitation | - | Improves stability and handling |

Chemical Reactions Analysis

1-(2-Chloro-6-methylphenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols

Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethylformamide, and reaction temperatures typically range from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

1-(2-Chloro-6-methylphenyl)piperazine hydrochloride has been explored for various pharmaceutical applications, particularly in the development of drugs targeting neurological disorders and psychiatric conditions. Its structural similarity to known psychoactive compounds allows it to interact with neurotransmitter systems.

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of piperazine compounds exhibit antidepressant and anxiolytic properties. Studies have shown that these compounds can modulate serotonin and dopamine receptors, which are critical in mood regulation .

Acaricidal Activity

The compound has been evaluated for its acaricidal properties against various mite species, including Tetranychus urticae and Panonychus citri. These studies utilized different concentrations of the compound to assess its effectiveness in controlling mite populations in agricultural settings .

Agricultural Applications

Due to its acaricidal properties, 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride is being researched as a potential pesticide. The compound's efficacy against spider mites suggests it could be a valuable tool in integrated pest management strategies.

Case Study: Efficacy Against Spider Mites

A recent study tested the acaricidal activity of several phenylpiperazine derivatives, including 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride. The results demonstrated significant mortality rates among treated mite populations compared to control groups, indicating its potential for agricultural use .

Toxicological Studies

While exploring the applications of this compound, it is crucial to consider its safety profile. Toxicological assessments have indicated that while the compound shows promise in various applications, it also requires careful handling due to potential health hazards associated with exposure .

Summary of Research Findings

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The biological and physicochemical properties of piperazine derivatives are highly dependent on substituent positions and functional groups. Below is a comparison with structurally related compounds:

Key Observations:

- Substituent Position : The 2-chloro-6-methylphenyl group in the target compound provides a unique steric and electronic profile compared to para- (e.g., 4-Cl in LH5) or meta-substituted (e.g., 3-Cl) analogs. This likely influences receptor selectivity and metabolic stability .

- Functional Groups : Methoxy groups (e.g., in 1-(2-methoxyphenyl)piperazine) enhance hydrogen-bonding capacity, whereas chloro and methyl groups prioritize hydrophobic interactions .

- Linker Modifications : Compounds like HBK15 incorporate ethoxyethyl chains, expanding their pharmacological scope (e.g., σ receptor modulation) .

Physicochemical Properties

| Property | 1-(2-Chloro-6-methylphenyl)piperazine HCl | 1-(4-Chlorophenyl)piperazine HCl | 1-(2-Methoxyphenyl)piperazine HCl |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₄Cl₂N₂ | C₁₀H₁₂Cl₂N₂ | C₁₁H₁₅ClN₂O |

| Molecular Weight (g/mol) | 263.16 | 231.12 | 246.70 |

| Key Functional Groups | 2-Cl, 6-Me | 4-Cl | 2-OCH₃ |

| Solubility | Moderate in polar solvents (HCl salt) | High (HCl salt) | High (HCl salt) |

Notes:

Biological Activity

1-(2-Chloro-6-methylphenyl)piperazine hydrochloride is a piperazine derivative that exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry. The compound has been studied for its potential therapeutic effects, particularly in the fields of psychiatry and infectious diseases.

- Chemical Formula : C11H15ClN2

- Molecular Weight : 216.71 g/mol

- CAS Number : 1803596-41-9

- Solubility : Soluble in water and organic solvents

The biological activity of 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been shown to act as a:

- Serotonin Receptor Modulator : The compound exhibits affinity for serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes, which are implicated in mood regulation and anxiety disorders.

- Dopamine Receptor Antagonist : It also interacts with dopamine receptors, which may contribute to its effects on mood and psychotic disorders.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various piperazine derivatives, including 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Pseudomonas aeruginosa | 0.020 mg/mL |

These findings suggest that the compound possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Neuropharmacological Studies

In neuropharmacological research, the compound has been investigated for its potential in treating anxiety and depression:

Research Findings

- Anxiolytic Effects : In animal models, administration of the compound resulted in reduced anxiety-like behavior in elevated plus maze tests.

- Antidepressant Activity : The compound demonstrated antidepressant-like effects in forced swim tests, suggesting a possible role in mood enhancement.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride is crucial for optimizing its biological activity. Modifications to the piperazine ring and the substitution pattern on the aromatic ring have been explored to enhance receptor affinity and selectivity.

Key Modifications

| Modification | Effect on Activity |

|---|---|

| Methyl substitution at position 3 | Increased serotonin receptor affinity |

| Chlorine substitution at position 2 | Enhanced antibacterial properties |

These modifications have shown promise in increasing the efficacy of the compound against targeted receptors while minimizing side effects .

Q & A

Q. What are the critical steps in synthesizing 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling a substituted chlorophenyl group with a piperazine backbone under nucleophilic substitution conditions. Key steps include:

- Nucleophilic substitution : Reacting 2-chloro-6-methylbenzyl chloride with piperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours .

- Salt formation : Treating the free base with HCl gas or concentrated HCl in ethanol to precipitate the hydrochloride salt.

- Optimization : Yield improvements (e.g., >75%) require precise stoichiometric ratios (1:1.2 for piperazine:benzyl chloride), inert atmospheres to prevent oxidation, and catalyst screening (e.g., KI for Finkelstein-type reactions) .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design for in vitro assays?

- Solubility : The compound is hygroscopic and soluble in polar solvents like DMSO (≥50 mg/mL) and methanol, but poorly soluble in water (<1 mg/mL). Pre-dissolution in DMSO is recommended for cell-based assays, with final concentrations ≤0.1% to avoid cytotoxicity .

- Stability : Store at -20°C in airtight, desiccated containers to prevent hydrolysis of the piperazine ring. Stability in PBS (pH 7.4) is limited to <24 hours at 37°C, necessitating fresh preparation for pharmacokinetic studies .

Advanced Research Questions

Q. What analytical strategies resolve discrepancies in reported biological activity data for this compound?

Contradictions in receptor binding affinities (e.g., serotonin vs. dopamine receptors) may arise from:

- Isomeric impurities : Use HPLC-MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to detect trace impurities (e.g., 3-chloro isomers) that alter pharmacological profiles .

- Metabolic interference : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF to identify active derivatives (e.g., N-dealkylated products) that may contribute to off-target effects .

Q. How can computational modeling guide the design of analogs with improved selectivity for CNS targets?

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with 5-HT1A receptors. Key residues (e.g., Asp116, Ser199) form hydrogen bonds with the piperazine nitrogen and chloro-methylphenyl group .

- QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with binding affinity. For example, electron-withdrawing groups at the 2-position enhance serotonin receptor selectivity by 3-fold compared to electron-donating groups .

Q. What methodologies validate the compound’s role in modulating intracellular signaling pathways (e.g., cAMP, calcium flux)?

- cAMP assay : Treat HEK293 cells expressing GPCRs (e.g., 5-HT1A) with forskolin (10 µM) and the compound (0.1–10 µM). Measure cAMP inhibition via ELISA or HTRF kits (e.g., Cisbio) .

- Calcium imaging : Load SH-SY5Y cells with Fluo-4 AM and monitor calcium transients post-treatment (1–30 µM). Antagonism of NMDA receptors may reduce peak fluorescence by 40–60% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.